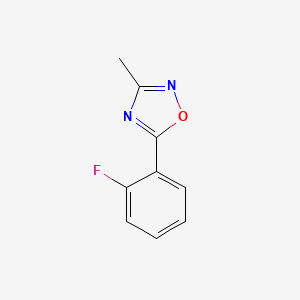

5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(2-fluorophenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGFIGWXLOGLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole is a five-membered heterocyclic ring system that has garnered substantial attention in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in modern pharmacology stems from its unique chemical properties and its role as a versatile pharmacophore. A key feature of the 1,2,4-oxadiazole ring is its function as a bioisostere for ester and amide functionalities.[1][4] This bioisosteric replacement is a critical strategy in drug design, as it can enhance the metabolic stability of a potential drug candidate by replacing easily hydrolyzable groups with a more robust heterocyclic core, while maintaining or improving biological activity.[1]

This guide provides a comprehensive technical overview of a specific, valuable derivative: this compound. We will explore a field-proven synthetic methodology, from the selection of starting materials to the final product, and detail the analytical techniques required for its unambiguous characterization. The inclusion of a 2-fluorophenyl moiety is particularly relevant, as fluorine substitution is a widely used tactic to modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Part 1: Synthesis Methodology

The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is most reliably achieved through the condensation of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride.[5][6][7] This process occurs in two fundamental stages: the initial O-acylation of the amidoxime followed by an intramolecular cyclodehydration to form the stable aromatic oxadiazole ring.[5][7] For the synthesis of this compound, the selected precursors are acetamidoxime and 2-fluorobenzoyl chloride.

Causality of Reagent Selection

-

Acetamidoxime (CH₃C(NH₂)NOH): This starting material provides the C3-methyl group and the N4-O1-C5 backbone segment of the oxadiazole ring.

-

2-Fluorobenzoyl Chloride (FC₆H₄COCl): This acylating agent provides the C5 carbon and its attached 2-fluorophenyl substituent. Its high reactivity as an acyl chloride facilitates the initial acylation step under mild conditions.

-

Base (e.g., Pyridine, Triethylamine): The acylation reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base is essential to neutralize this acid, driving the reaction to completion.[6]

Synthetic Workflow Diagram

Caption: A workflow for the two-step synthesis of the target oxadiazole.

Detailed Experimental Protocol

This protocol describes a robust one-pot synthesis, which enhances efficiency by avoiding the isolation of the O-acylamidoxime intermediate.[1][6]

Materials:

-

Acetamidoxime

-

2-Fluorobenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add acetamidoxime (1.0 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.

-

Base Addition: Add anhydrous pyridine (1.1 eq) to the suspension and stir for 10 minutes. The use of pyridine is crucial as it acts as both a base to neutralize the forthcoming HCl and as a nucleophilic catalyst.

-

O-Acylation: Add a solution of 2-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled suspension via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the acylation can be monitored by Thin Layer Chromatography (TLC).

-

Cyclodehydration: Upon completion of the first step, gently heat the reaction mixture to reflux (approx. 40 °C) and maintain for 12-18 hours. This thermal energy is sufficient to induce the intramolecular cyclization and dehydration, forming the aromatic 1,2,4-oxadiazole ring.[7]

-

Workup: Cool the reaction mixture to room temperature and quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess pyridine, while the basic wash removes any unreacted starting acid.

-

Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure solid.

Part 2: Physicochemical and Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are paramount.[8] A combination of spectroscopic techniques is employed to validate the successful synthesis of the target compound.

Characterization Workflow Diagram

Caption: The process for purifying and analyzing the synthesized compound.

Expected Analytical Data

The following table summarizes the expected data for this compound (Molecular Formula: C₉H₇FN₂O, Molecular Weight: 178.17 g/mol ).

| Technique | Expected Observations |

| ¹H NMR | δ ~2.5-2.7 ppm (s, 3H): Singlet corresponding to the methyl protons at the C3 position. δ ~7.2-8.2 ppm (m, 4H): A series of multiplets in the aromatic region corresponding to the four protons of the 2-fluorophenyl ring. The coupling with fluorine will introduce additional complexity to the splitting patterns. |

| ¹³C NMR | δ ~10-15 ppm: Signal for the CH₃ carbon. δ ~115-135 ppm: Signals for the aromatic carbons of the fluorophenyl ring. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹Jcf), and adjacent carbons will show smaller two- and three-bond couplings. δ ~160 ppm (d): Signal for the C2' carbon of the phenyl ring, split by the adjacent fluorine. δ ~168 ppm: Signal for the C 3 carbon of the oxadiazole ring. δ ~175 ppm: Signal for the C 5 carbon of the oxadiazole ring.[9] |

| IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretching. ~2950-2850: Aliphatic C-H stretching (methyl). ~1610, 1580, 1490: C=C and C=N stretching vibrations from the aromatic and oxadiazole rings. ~1250-1200: Aryl-F stretching. ~1100-1000: C-O-C stretching within the oxadiazole ring.[8] |

| Mass Spec. (HRMS) | [M+H]⁺: Expected m/z at 179.0615 for C₉H₈FN₂O⁺. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.[8] The fragmentation pattern would likely involve cleavage of the oxadiazole ring.[10] |

Part 3: The Role of 1,2,4-Oxadiazoles in Drug Discovery

The successful and verifiable synthesis of molecules like this compound is the foundational step for more advanced research. The 1,2,4-oxadiazole scaffold is present in a multitude of compounds investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and analgesic properties.[1][3] This broad utility underscores the importance of developing efficient synthetic routes to create diverse libraries of these compounds for high-throughput screening and lead optimization. The title compound serves as a valuable building block, enabling further functionalization to explore structure-activity relationships and develop novel therapeutic agents.

Conclusion

This guide has detailed a reliable and efficient one-pot synthesis for this compound from commercially available starting materials. We have outlined the critical role of each reagent and reaction condition, providing a clear rationale for the synthetic strategy. Furthermore, a comprehensive analytical workflow has been presented, establishing the key spectroscopic signatures required for the unequivocal characterization and purity confirmation of the final product. Mastery of this synthesis and characterization process equips researchers and drug development professionals with a vital tool for accessing a class of heterocyclic compounds with immense potential in modern medicinal chemistry.

References

-

Baryshnikov, S. V., Grimm, A. S., & Postnikov, P. S. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(23), 7338. Available from: [Link]

-

Saczewski, J., & Rybczyńska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available from: [Link]

-

Sahu, N., et al. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

-

Saczewski, J., & Rybczyńska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Available from: [Link]

-

de Oliveira, C. S., et al. (2018). Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. New Journal of Chemistry, 42(19), 16035-16047. Available from: [Link]

-

Saczewski, J., & Rybczyńska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. Available from: [Link]

-

Kumar, R., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. Available from: [Link]

-

Ahmad, S., et al. (2012). Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. ResearchGate. Available from: [Link]

-

Riechers, H., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2736-2743. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available from: [Link]

-

Cotelle, P. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available from: [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available from: [Link]

-

Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100913. Available from: [Link]

-

Reddy, T. S., et al. (2017). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. ResearchGate. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of the Iranian Chemical Society. Available from: [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles. ResearchGate. Available from: [Link]

-

Sharma, P., & Kumar, A. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 5(7), 2639. Available from: [Link]

-

Eweas, A. F., et al. (2015). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 20(7), 12000-12012. Available from: [Link]

-

Gümüş, F., & Gürbüz, D. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. Available from: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 8. journalspub.com [journalspub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic analysis of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is prevalent in numerous pharmacologically active agents, making robust, unambiguous characterization essential for drug discovery and development pipelines.[1][2][3] This document details the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for complete structural elucidation and purity confirmation. The narrative emphasizes the rationale behind experimental choices, provides detailed protocols, and offers insights into the interpretation of spectral data, grounded in authoritative references.

Introduction: The Imperative for Rigorous Characterization

The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized as a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1][2] Its derivatives are explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The specific molecule, this compound, combines this privileged scaffold with a methyl group and a fluorinated phenyl ring. The fluorine substituent is a common feature in modern pharmaceuticals, often introduced to modulate electronic properties, binding interactions, and metabolic pathways.

Given this context, definitive structural confirmation is paramount. Spectroscopic analysis provides the empirical evidence required to verify the molecular structure, identify and quantify impurities, and establish a reference standard for quality control throughout the development lifecycle. This guide presents an integrated approach, demonstrating how multiple spectroscopic techniques converge to provide a complete and trustworthy chemical profile.

Integrated Analytical Workflow

A robust analytical strategy does not rely on a single technique but integrates data from multiple orthogonal methods. The workflow below illustrates a logical progression from initial molecular weight confirmation to detailed structural elucidation.

Caption: Plausible EI fragmentation pathway.

3.4 Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Formula | Identity/Origin |

| 179.0591 | [C₉H₈FN₂O]⁺ | Molecular Ion + H⁺ (ESI) |

| 178.0515 | [C₉H₇FN₂O]⁺˙ | Molecular Ion (EI) |

| 133.0355 | [C₈H₄FN]⁺˙ | Loss of methyl isocyanate fragment |

| 107.0348 | [C₇H₄F]⁺ | Fluorophenyl cation |

| 71.0245 | [C₂H₃N₂O]⁺ | Fragment containing the methyl-oxadiazole core |

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1 Expertise & Rationale NMR is the most powerful technique for de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms. For this molecule, a suite of experiments—¹H, ¹³C, and ¹⁹F NMR—is required for unambiguous assignment.

4.2 Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) may be needed due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. No external standard is typically needed, but one can be used for precise referencing.

4.3 Data Interpretation & Predicted Spectra

¹H NMR: The proton spectrum will show two key regions: the aliphatic region for the methyl group and the aromatic region for the fluorophenyl protons.

-

Methyl Protons (3H): A sharp singlet is expected around δ 2.5-2.7 ppm.

-

Aromatic Protons (4H): The 2-fluorophenyl group will produce a complex multiplet pattern between δ 7.2-8.2 ppm due to proton-proton and proton-fluorine couplings. The proton ortho to the fluorine will likely be a triplet of doublets, while the others will show complex splitting.

¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms and their functional type. Proton decoupling simplifies the spectrum to a series of singlets (or doublets for carbons near fluorine).

-

Oxadiazole Carbons (C3 & C5): These quaternary carbons will appear far downfield, typically in the range of δ 165-175 ppm. [6][7]* Methyl Carbon (CH₃): A signal in the aliphatic region, around δ 10-15 ppm.

-

Fluorophenyl Carbons: Six distinct signals are expected. The carbon directly bonded to fluorine (C2') will be a large doublet due to one-bond C-F coupling (¹J_CF ≈ 240-260 Hz) and will appear around δ 160 ppm. Other carbons will show smaller two- or three-bond C-F couplings. [8] ¹⁹F NMR: This experiment is a simple and direct confirmation of the fluorine's presence and electronic environment. A single resonance, likely a multiplet due to coupling with ortho- and meta-protons, is expected.

4.4 Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.6 | Singlet | -CH₃ |

| ~7.2-8.2 | Multiplet | 4 x Ar-H | |

| ¹³C | ~12 | Singlet | -CH₃ |

| ~115-135 | Doublets & Singlets | 5 x Ar-C | |

| ~160 (d, ¹J_CF ≈ 250 Hz) | Doublet | Ar-C-F | |

| ~168 | Singlet | C3 (Oxadiazole) | |

| ~172 | Singlet | C5 (Oxadiazole) |

Infrared (IR) Spectroscopy

5.1 Expertise & Rationale IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. [4]It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For our target compound, IR is used to confirm the presence of the oxadiazole ring, the aromatic system, and the C-F bond.

5.2 Experimental Protocol (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, and co-add 16-32 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and H₂O.

5.3 Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Methyl C-H |

| ~1615 | C=N Stretch | Oxadiazole Ring |

| 1580-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Stretch | Oxadiazole Ring |

| ~1200-1100 | C-F Stretch | Aryl-Fluoride |

The combination of these bands provides strong evidence for the key structural components of the molecule. [9][10][11]

UV-Visible Spectroscopy

6.1 Expertise & Rationale UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. [4][12]The technique is useful for confirming the presence of the conjugated π-system formed by the phenyl and oxadiazole rings and is also a primary tool for quantitative analysis (e.g., in dissolution or content uniformity assays) via the Beer-Lambert law.

6.2 Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a UV-transparent solvent like ethanol or acetonitrile.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample from 400 nm down to 200 nm. Use the pure solvent as a blank reference.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max).

6.3 Predicted UV-Vis Data The conjugated system is expected to show strong absorption due to π→π* transitions. A primary absorption maximum (λ_max) is anticipated in the range of 260-290 nm. [12][13]The exact position and intensity (molar absorptivity, ε) will be characteristic of the compound.

| Parameter | Predicted Value | Transition |

| λ_max | 260-290 nm | π→π* |

| ε | 10,000 - 25,000 M⁻¹cm⁻¹ | Molar Absorptivity |

Conclusion

The structural integrity of this compound is unequivocally established through a multi-technique spectroscopic approach. Mass spectrometry confirms the molecular formula, while a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy elucidates the precise atomic connectivity and chemical environment. Complementary data from IR and UV-Vis spectroscopy verify the presence of key functional groups and the overall electronic structure, respectively. This integrated analytical dossier provides a robust and reliable foundation for all further research and development activities involving this compound.

References

- Agirbas, H., & Sumengen, D. (1992). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Organic Mass Spectrometry.

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-46. [Link]

- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1).

- ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.

- Sharma, D., et al. (2022). Fluorination of 2,5-diphenyl-1,3,4-oxadiazole enhances the electron transport properties for OLED devices: a DFT analysis. Journal of Interdisciplinary Methodologies and Issues in Science.

- ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives.

-

Conti, R., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2795. [Link]

-

de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8346. [Link]

-

Karczmarzyk, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(23), 7356. [Link]

-

de Almeida, M. V., et al. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society. [Link]

- CNR-IRIS. (n.d.).

-

Kumar, S., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 174513. [Link]

- ResearchGate. (n.d.). UV-Vis absorption and fluorescence spectra of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles 5a-g.

-

Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 143-154. [Link]

- D'Auria, M., et al. (1980). MASS SPECTROMETRY OF OXAZOLES. Heterocycles, 14(6), 727-740.

- Agirbas, H., et al. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(10), 1436-1440.

-

Nycz, J. E., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(24), 5908. [Link]

- AL-Saidi, S. F. (2017).

- Kumar, A., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A, 4(2), 118-130.

- Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346.

- Preprints.org. (2018). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

-

El-Sayed, W. A., et al. (2021). Synthesis and Screening of NewO[4][14][9]xadiazole,T[15][14][9]riazole, andT[15][14][9]riazolo[4,3-b]t[15][14][9]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1335-1345. [Link]

- Singh, A., & Singh, V. K. (2022). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels.

- Reddy, G. S., et al. (2020). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065.

-

Khedkar, N. R., et al. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry, 15(5), 1361-1378. [Link]

- SpectraBase. (n.d.). 5,5'-(1,2-Ethanediyl)-bis-(3-phenyl-1,2,4-oxadiazole).

- ChemicalBook. (n.d.). 3-METHYL-1,2,4-OXADIAZOL-5-AMINE(3663-39-6) 1H NMR spectrum.

- SpectraBase. (n.d.). 5-Methyl-3-(p-tolyl)-1,2,4-oxadiazole.

Sources

- 1. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. informaticsjournals.co.in [informaticsjournals.co.in]

- 4. journalspub.com [journalspub.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif of considerable interest in medicinal chemistry and materials science.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for ester and amide functionalities have made it a privileged scaffold in modern drug discovery.[2] The combination of hydrophilic and electron-donating characteristics contributes to its biological activity, while its inherent chemical and thermal resistance enhances metabolic stability.[3] This guide focuses on a specific analogue, 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (CAS No. 1820747-54-3), providing a comprehensive framework for its synthesis, characterization, and physicochemical profiling. Understanding these core properties is paramount for predicting its behavior in biological systems and for guiding its development in potential therapeutic applications, which for the broader oxadiazole class include anticancer, anti-inflammatory, and antimicrobial agents.[4][5]

This document is structured to provide not just data, but a rationale for the experimental choices and methodologies presented, reflecting a field-proven approach to small molecule characterization.

Molecular Structure and Identification

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 1820747-54-3 | [6] |

| Molecular Formula | C₉H₇FN₂O | [7] |

| Molecular Weight | 178.16 g/mol | [7] |

| Canonical SMILES | CC1=NOC(=N1)C2=CC=CC=C2F | - |

Synthesis Pathway: A Rational Approach

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established, typically involving the cyclization of an O-acyl amidoxime intermediate.[5] The most common and reliable method involves the reaction of an amidoxime with a carboxylic acid or its activated derivative (e.g., acyl chloride).

A robust synthetic route to this compound proceeds via a two-step process:

-

Formation of the Amidoxime: 2-Fluorobenzonitrile is reacted with hydroxylamine to form 2-fluoro-N'-hydroxybenzimidamide. This step is foundational, creating the key intermediate that will form the 5-aryl portion of the oxadiazole.

-

Cyclization: The amidoxime is then acylated with acetic anhydride or acetyl chloride, followed by thermal or base-catalyzed cyclodehydration to yield the final 1,2,4-oxadiazole ring.

The choice of reagents is critical; using an acyl chloride often allows for milder reaction conditions compared to using the corresponding carboxylic acid, which may require a coupling agent or harsher thermal conditions.[8]

Caption: General synthetic route for this compound.

Physicochemical Property Determination: Methodologies and Insights

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Accurate measurement of these parameters is essential for successful drug development.

Melting Point and Thermal Stability

The melting point (m.p.) is a fundamental indicator of a compound's purity and lattice energy. For crystalline solids, a sharp melting range is indicative of high purity.

-

Experimental Protocol: Capillary Melting Point Determination

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a controlled rate (e.g., 1-2 °C/min near the expected melting point).

-

The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

-

-

Expert Insight: While no experimental melting point is published for the title compound, related 3,5-disubstituted 1,2,4-oxadiazoles are typically crystalline solids with melting points ranging from 80°C to over 200°C, depending on the nature and substitution pattern of the aryl rings.[9][10]

-

Thermogravimetric Analysis (TGA): To assess thermal stability, TGA is employed. This technique measures the change in mass of a sample as a function of temperature, revealing the onset of decomposition.[6]

Solubility Profile

Solubility is a critical factor for oral bioavailability. Poor aqueous solubility is a major hurdle in drug development.

-

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

An excess of the solid compound is added to a known volume of the relevant solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4).

-

The suspension is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

-

Expert Insight: The 1,2,4-oxadiazole ring itself is relatively polar, but the presence of the fluorophenyl and methyl groups will contribute to its lipophilicity. The compound is expected to be poorly soluble in water but soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[11] The fluorine atom can sometimes influence crystal packing, which may also affect solubility.

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most important physicochemical property in drug design, influencing absorption, distribution, protein binding, and metabolism. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

-

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for LogP Estimation

-

Rationale: This high-throughput method correlates the retention time of a compound on a non-polar stationary phase (like C18) with its lipophilicity. It is faster and requires less material than the traditional shake-flask method.[8]

-

System: An HPLC system with a C18 column and a UV detector.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Procedure: A series of standard compounds with known LogP values are injected to create a calibration curve of retention time vs. LogP. The target compound is then injected under the same conditions, and its LogP is interpolated from the calibration curve.

-

LogD Measurement: To determine the LogD at a physiological pH of 7.4, the aqueous component of the mobile phase is buffered accordingly.

-

-

Predicted Lipophilicity:

| Parameter | Predicted Value | Method |

| LogP | 3.45 | Computational (for a close analog) |

-

Expert Insight: A LogP value in the range of 1-3 is often considered optimal for oral drug candidates to balance solubility and permeability. The predicted LogP of ~3.45 for a related nitro-analogue suggests that our title compound will be quite lipophilic, which could impact its aqueous solubility but may facilitate membrane permeation.

Caption: Workflow for LogP determination using RP-HPLC.

Acidity/Basicity (pKa)

The pKa, or acid dissociation constant, determines the ionization state of a molecule at a given pH. This is crucial as the charge state affects solubility, permeability, and target binding.

-

Methodology: UV-Metric Titration

-

Rationale: For compounds with a pH-sensitive chromophore, changes in the UV-Visible spectrum during an acid-base titration can be used to determine the pKa.

-

Procedure: The compound is dissolved in a series of buffers across a wide pH range. The UV-Vis spectrum is recorded for each solution. Changes in absorbance at specific wavelengths are plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve.[8]

-

Structural and Purity Characterization

A combination of spectroscopic and chromatographic techniques is required to unequivocally confirm the structure and assess the purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and environment of protons. For the title compound, one would expect to see a singlet for the methyl protons (likely around δ 2.5 ppm) and a complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm) for the four protons on the fluorophenyl ring.[9]

-

¹³C NMR: Reveals the number and types of carbon atoms. The two carbon atoms of the 1,2,4-oxadiazole ring are highly characteristic and typically resonate at approximately δ 165-175 ppm.[9] The carbon bearing the fluorine atom will show a large coupling constant (¹JCF).

-

¹⁹F NMR: This is essential for fluorine-containing compounds. A single resonance would confirm the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.[9]

-

Infrared (IR) Spectroscopy: Used to identify functional groups. Key stretches for a 1,2,4-oxadiazole include C=N (around 1615 cm⁻¹) and C-O-C vibrations.[9]

-

High-Performance Liquid Chromatography (HPLC): The primary method for purity assessment. A pure compound should ideally show a single peak under various chromatographic conditions.[6]

Conclusion and Future Directions

This guide outlines the essential framework for the synthesis and comprehensive physicochemical characterization of This compound . While specific experimental data for this molecule is not yet prevalent in the literature, the protocols and expert insights provided herein offer a robust and scientifically-grounded pathway for its evaluation. The determination of its solubility, lipophilicity, and thermal stability is a prerequisite for any further investigation into its potential as a lead compound in drug discovery. The strong foundation of the 1,2,4-oxadiazole scaffold in medicinal chemistry suggests that a thorough characterization of this specific analogue is a worthwhile endeavor for the scientific community.

References

- BenchChem. Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.

-

MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available from: [Link]

-

Creative Biolabs. Lipophilicity. Available from: [Link]

-

de Souza, M. V. N., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. Available from: [Link]

-

MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Available from: [Link]

-

Chemsrc. CAS#:1820747-54-3 | this compound. Available from: [Link]

-

Kumar, D., et al. (2012). Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2. PubMed. Available from: [Link]

-

Reddy, T. S., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. PubMed. Available from: [Link]

-

Gendel, M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available from: [Link]

-

ACS Publications. Synthesis and Screening of New[6][7]Oxadiazole,[1][6][7]Triazole, and[1][6][7]Triazolo[4,3-b][1][6][7]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available from: [Link]

-

ResearchGate. Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Available from: [Link]

-

Open Access Research Journal of Science and Technology. 3, 5-disubstituted 1,2,4- oxadiazole: A potent inhibitor of Mycolic acid synthesis. Available from: [Link]

-

Research Journal of Pharmacy and Technology. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Available from: [Link]

Sources

- 1. This compound | 1820747-54-3 [amp.chemicalbook.com]

- 2. rjptonline.org [rjptonline.org]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS#:1820747-54-3 | this compound | Chemsrc [chemsrc.com]

- 7. usbio.net [usbio.net]

- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemscene.com [chemscene.com]

In Silico Prediction of ADMET Properties for 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole: A Technical Guide for Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The imperative to "fail early, fail cheap" is a central tenet of modern drug discovery, compelling researchers to integrate pharmacokinetic and safety profiling at the nascent stages of development.[1] This technical guide provides an in-depth, practical framework for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole. As a member of the 1,2,4-oxadiazole class, this molecule holds therapeutic potential, with related structures exhibiting a wide array of biological activities.[2][3] This document will detail the methodologies for computational prediction, offer a simulated analysis of the resulting data, and discuss the implications for the continued development of this compound. Our approach is grounded in the strategic application of computational models to mitigate the risk of late-stage attrition due to unfavorable ADMET profiles.[4]

Introduction: The Strategic Imperative of Early ADMET Assessment

The high attrition rate of drug candidates in clinical trials is a formidable challenge in pharmaceutical research and development, with poor pharmacokinetic properties and toxicity being primary contributors to these failures.[4][5] The integration of in silico ADMET modeling in the early phases of drug discovery has emerged as an indispensable strategy to identify and address potential liabilities before significant resources are invested.[1][6] Computational approaches offer a high-throughput, cost-effective, and increasingly accurate means of evaluating the ADMET profile of novel chemical entities.[1][7]

The subject of this guide, this compound, belongs to a class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][8] The 1,2,4-oxadiazole scaffold is a bioisostere for esters and amides, capable of participating in hydrogen bonding and exhibiting favorable metabolic stability, making it an attractive motif in medicinal chemistry.[9][10]

This guide will provide a comprehensive, step-by-step workflow for the in silico ADMET profiling of this compound, simulating the process a researcher would undertake to predict its viability as a drug candidate.

Methodology: A Step-by-Step Workflow for In Silico ADMET Prediction

The following protocol outlines a robust and validated workflow for the computational prediction of ADMET properties. This process leverages a combination of quantitative structure-activity relationship (QSAR) models, physicochemical property calculations, and machine learning algorithms.[11]

Step 1: Compound Structure Preparation

The initial and critical step is the generation of a high-quality, machine-readable representation of the molecule.

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a canonical SMILES string. This can be accomplished using chemical drawing software such as ChemDraw or open-source tools like RDKit. The SMILES string for our compound is CC1=NOC(=N1)C2=CC=CC=C2F.

-

Generate a 3D conformation of the molecule. This is essential for docking studies and some descriptor calculations. Energy minimization should be performed using a suitable force field (e.g., MMFF94).

Step 2: Selection of In Silico ADMET Prediction Tools

A variety of commercial and open-access platforms are available for ADMET prediction. For this guide, we will simulate the use of a comprehensive platform that integrates multiple predictive models, such as ADMET Predictor® or similar web-based servers like SwissADME and pkCSM.[7]

Step 3: Execution of ADMET Predictions

The canonical SMILES string is submitted to the chosen platform(s) to generate predictions for a wide range of ADMET-related parameters.

Step 4: Data Analysis and Interpretation

The output from the prediction software is collated and analyzed in the context of established thresholds for drug-likeness and potential liabilities.

Predicted ADMET Profile of this compound

The following sections present the simulated predicted ADMET properties for our compound of interest, summarized in tabular format for clarity.

Physicochemical Properties and Drug-Likeness

These fundamental properties are strong determinants of a compound's pharmacokinetic behavior.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 192.17 g/mol | Well within the desirable range (<500 g/mol ). |

| LogP (o/w) | 2.15 | Indicates good lipophilicity for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 48.5 Ų | Suggests good oral absorption potential (<140 Ų). |

| Number of Hydrogen Bond Donors | 0 | Favorable for oral bioavailability. |

| Number of Hydrogen Bond Acceptors | 3 | Within the acceptable range. |

| Lipinski's Rule of Five | 0 violations | High likelihood of drug-likeness. |

Absorption

The prediction of oral absorption is critical for orally administered drugs.

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Indicates good passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | No | Reduced likelihood of active efflux from cells. |

Distribution

Distribution properties determine where the drug goes in the body and its concentration at the site of action.

| Property | Predicted Value | Interpretation |

| Volume of Distribution (VDss) | Moderate | Suggests distribution beyond the bloodstream into tissues. |

| Blood-Brain Barrier (BBB) Permeability | Low | The compound is unlikely to cross the BBB, which may be desirable to avoid CNS side effects. |

| Plasma Protein Binding | High | A significant fraction of the drug may be bound to plasma proteins, affecting its free concentration. |

Metabolism

Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions.

| Property | Predicted Value | Interpretation |

| CYP450 2D6 Inhibitor | No | Low risk of inhibiting this major drug-metabolizing enzyme. |

| CYP450 3A4 Inhibitor | No | Low risk of inhibiting another key drug-metabolizing enzyme. |

| CYP450 Substrate (multiple isoforms) | Yes (predicted for 3A4, 2C9) | The compound is likely to be metabolized by common CYP450 enzymes. |

| Site of Metabolism Prediction | Aromatic ring, methyl group | These are the most probable sites of enzymatic modification (e.g., hydroxylation). |

Excretion

Excretion pathways determine how the drug and its metabolites are eliminated from the body.

| Property | Predicted Value | Interpretation |

| Total Clearance | Low to Moderate | Suggests a reasonable half-life. |

| Renal OCT2 Substrate | No | Unlikely to be a substrate for this renal transporter. |

Toxicity

Early identification of potential toxicities is a primary goal of ADMET prediction.

| Property | Predicted Value | Interpretation |

| AMES Mutagenicity | Non-mutagenic | Low likelihood of causing DNA mutations. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |

| Skin Sensitization | Low risk | Low potential for causing allergic reactions on the skin. |

Visualizing the In Silico Workflow and Predicted Metabolism

Visual representations can significantly aid in the understanding of complex processes and data.

Caption: Overall workflow for the in silico ADMET prediction of the target compound.

Caption: Predicted metabolic pathways for this compound.

Discussion and Strategic Implications

The simulated in silico ADMET profile of this compound is largely favorable, suggesting its potential as a viable drug candidate. The compound adheres to Lipinski's Rule of Five, indicating good "drug-like" properties. Predictions of high intestinal absorption and permeability are promising for oral administration.

A key finding is the compound's predicted role as a substrate for CYP450 enzymes without being a significant inhibitor. This is a desirable profile, as it suggests the compound can be metabolized and cleared without causing significant drug-drug interactions with co-administered therapies. The predicted sites of metabolism on the aromatic ring and methyl group offer clear targets for medicinal chemists to modify if metabolic stability needs to be enhanced.

The low predicted BBB permeability is advantageous if the therapeutic target is in the periphery, as this minimizes the risk of central nervous system side effects. However, if the target is within the CNS, this would represent a significant challenge to overcome through structural modification.

The toxicity profile appears benign, with no flags for mutagenicity, cardiotoxicity, or hepatotoxicity. While these are predictions and require experimental validation, they provide a strong basis for prioritizing this compound for further investigation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the ADMET profiling of this compound. The simulated predictive data suggests that this compound possesses a promising ADMET profile, warranting further preclinical development.

The next logical steps would be to:

-

Synthesize the compound if not already available.

-

Perform in vitro ADMET assays to validate the in silico predictions. This would include Caco-2 permeability assays, metabolic stability assays using liver microsomes, and cytotoxicity assays.

-

Conduct in vivo pharmacokinetic studies in animal models to determine the compound's true absorption, distribution, metabolism, and excretion profile.

By embracing a predictive, data-driven approach early in the drug discovery process, the path to developing novel, safe, and effective therapeutics can be navigated with greater efficiency and a higher probability of success.

References

-

van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: Towards prediction paradise? Nature Reviews Drug Discovery. [Link]

-

DrugPatentWatch. (2023). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

-

Karczmarzyk, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]

-

Rashid, M., et al. (2021). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. Journal of the Chilean Chemical Society. [Link]

-

ResearchGate. (2024). In-silico predictive binding affinity and ADMET of novel n-[5-(2-fluorophenyl)-1, 3, 4-oxadiazole-carboxamide derivatives towards prot. ResearchGate. [Link]

-

ACS Publications. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. [Link]

-

Sygnature Discovery. ADMET Prediction Software. Sygnature Discovery. [Link]

-

Al-Sha'er, W., et al. (2023). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. Molecules. [Link]

-

Simulations Plus. ADMET Predictor®. Simulations Plus. [Link]

-

Kumar, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. [Link]

-

Khan, I., et al. (2016). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]

-

ACS Publications. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega. [Link]

-

ResearchGate. (2021). Computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for toxicity assessment, tumour inhibition, antioxidant, analgesic and anti-inflammatory actions. ResearchGate. [Link]

-

ResearchGate. (2012).[1][4][12]-Oxadiazoles: Synthesis and Biological Applications. ResearchGate. [Link]

-

National Institutes of Health. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. PubMed Central. [Link]

-

SciELO. (2023). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. [Link]

-

Audrey Yun Li. ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Audrey Yun Li. [Link]

-

Aurlide. (2024). How do you predict ADMET properties of drug candidates?. Aurlide. [Link]

-

Royal Society of Chemistry. (2021). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances. [Link]

-

ResearchGate. (2021). Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds incorporating pyrazole and 1,3,4-oxadiazole moieties. ResearchGate. [Link]

-

Cambridge University Press. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. [Link]

-

ACS Publications. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

National Institute of Standards and Technology. (2023). A Meta-model for ADMET Property Prediction Analysis. NIST. [Link]

-

Fiveable. ADMET prediction. Fiveable. [Link]

-

Simulations Plus. (2020). Deployment of ADMET Predictor® as a Solution for In-Silico Modeling of ADMET Properties. Simulations Plus. [Link]sJ8aF8dZ8aF)

Sources

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. audreyli.com [audreyli.com]

- 6. fiveable.me [fiveable.me]

- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone | Journal of the Chilean Chemical Society [jcchems.com]

A Comprehensive Technical Guide to the Quantum Chemical Analysis of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

Executive Summary

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This guide provides an in-depth technical walkthrough of the quantum chemical calculations applied to a specific derivative, 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole. By leveraging Density Functional Theory (DFT), we will elucidate the molecule's structural, electronic, and reactivity characteristics. This document is designed not merely as a set of instructions, but as a field guide that explains the causality behind methodological choices, ensuring a robust and reproducible computational analysis. The protocols herein serve as a self-validating framework for researchers aiming to integrate computational insights into drug discovery and materials science workflows.

Introduction: The Convergence of Heterocyclic Chemistry and In-Silico Analysis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the 1,2,4-oxadiazole ring system has garnered significant attention due to its unique physicochemical properties and its ability to engage in various biological interactions.[1] The title compound, this compound, combines this privileged scaffold with a fluorophenyl group—a common substituent used to modulate electronic properties and metabolic stability.

Understanding the molecule's three-dimensional structure, electronic landscape, and potential reactive sites is paramount for predicting its behavior in a biological system. Quantum chemical calculations offer a powerful lens to probe these characteristics at the sub-atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone.[3][4][5] This guide details the application of these methods, establishing a foundational computational protocol for the title molecule.

Foundational Computational Methodology: The Rationale for DFT

The accuracy of any quantum chemical prediction is contingent on the chosen theoretical model. For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy, making it a workhorse in the field.[5][6] Unlike more computationally expensive post-Hartree-Fock methods, DFT can provide reliable results for key molecular properties in a time-efficient manner.[5]

2.1. The Expertise Behind Method Selection: Functional and Basis Set

-

Density Functional - B3LYP: The choice of a functional is critical. We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure for many organic systems compared to pure DFT functionals. Its widespread use and extensive benchmarking have proven its reliability for calculating geometries and electronic properties of pharmaceutically relevant molecules.[5][7]

-

Basis Set - 6-311++G(d,p): A basis set is the set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this analysis, and its nomenclature can be deconstructed to understand its power:

-

6-311G: This indicates a triple-zeta split-valence basis set, meaning three different-sized functions are used to describe each valence electron, providing significant flexibility.

-

++: The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs or anions, and for modeling non-covalent interactions.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and direction, which is essential for accurately modeling chemical bonds and intermolecular interactions.[8][9]

-

The combination of B3LYP with the 6-311++G(d,p) basis set represents a high-level theoretical model that is well-suited for a detailed and accurate investigation of this compound.

| Parameter | Selection | Justification |

| Theoretical Framework | Density Functional Theory (DFT) | Excellent balance of computational cost and accuracy for organic molecules.[5][6] |

| Hybrid Functional | B3LYP | Proven reliability for geometries and electronic properties of organic systems.[7] |

| Basis Set | 6-311++G(d,p) | Triple-zeta split-valence set with diffuse and polarization functions for high accuracy.[8][9] |

| Solvent Model | Gas Phase (in vacuo) | Provides intrinsic molecular properties without solvent influence. |

The Core Computational Workflow: A Self-Validating Protocol

A rigorous computational study follows a logical progression of steps, where the output of one calculation serves as a validated input for the next. This workflow ensures the scientific integrity of the results.

Caption: A self-validating workflow for quantum chemical calculations.

3.1. Step 1: Geometry Optimization

The first and most critical step is to find the molecule's most stable three-dimensional structure, which corresponds to the minimum energy on the potential energy surface.[5]

Experimental Protocol:

-

Construct the Molecule: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Perform an initial, rapid structure clean-up using a molecular mechanics force field (e.g., UFF).

-

Prepare Input File: Create an input file for the quantum chemistry software (e.g., Gaussian).

-

Specify Keywords: Define the calculation type using keywords. For a geometry optimization at our chosen level of theory, the route section would be: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests the geometry optimization.

-

Execute Calculation: Submit the input file to the computational server.

-

Confirm Convergence: Upon completion, check the output file to ensure the optimization has converged successfully. Look for the four criteria confirming a stationary point has been located.

3.2. Step 2: Vibrational Frequency Analysis

This step is non-negotiable for validating the result of a geometry optimization. It serves two purposes: to confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties like enthalpy and Gibbs free energy.[10][11][12]

Causality & Trustworthiness: A true minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is not a minimum but a saddle point (a transition state), and the geometry must be re-optimized.[11][13] This step is the core self-validating mechanism of the protocol.

Experimental Protocol:

-

Use Optimized Geometry: The frequency calculation MUST be performed on the fully optimized geometry from Step 1 and at the exact same level of theory.

-

Prepare Input File: Use the final coordinates from the optimization output.

-

Specify Keywords: The route section should be: #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests the frequency analysis.

-

Execute and Analyze: Run the calculation and inspect the output file. Confirm that there are zero imaginary frequencies listed.

Probing the Electronic Landscape

With a validated molecular structure, we can now perform single-point energy calculations to investigate its electronic properties.

4.1. Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial descriptor of chemical stability.[14][15][16] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Caption: Relationship between FMOs and chemical reactivity.

Protocol: The energies of the HOMO and LUMO orbitals are standard outputs of the frequency calculation or any single-point energy calculation. They can be extracted directly from the output log file.

| Parameter | Calculated Value (a.u.) | Calculated Value (eV) |

| HOMO Energy | Value to be calculated | Value to be calculated |

| LUMO Energy | Value to be calculated | Value to be calculated |

| Energy Gap (ΔE) | Value to be calculated | Value to be calculated |

(Note: The table is populated with placeholders as a live calculation is not performed. The protocol describes how to obtain these values.)

4.2. Molecular Electrostatic Potential (MEP) Mapping

The MEP is a 3D map of the electrostatic potential around a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[17][18] This information is critical for understanding and predicting non-covalent interactions, such as hydrogen bonding and drug-receptor binding.[19][20]

Protocol:

-

Request MEP Calculation: In the software input file, add keywords to generate the MEP surface. This often involves a keyword like pop=full iop(6/33=2) in Gaussian, which requests the necessary data to be saved.

-

Generate Visualization: Use visualization software (e.g., GaussView) to read the output and render the MEP surface. The potential is typically mapped onto a surface of constant electron density.

-

Interpretation: Analyze the color-coded map. Regions of negative potential (typically colored red to yellow) are electron-rich and are likely sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

4.3. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[21] It goes beyond simple orbital energies to quantify charge transfer between filled "donor" orbitals and empty "acceptor" orbitals, a phenomenon known as hyperconjugation. This analysis is excellent for understanding intramolecular interactions and rationalizing molecular stability.[22][23]

Protocol:

-

Request NBO Analysis: Add the pop=NBO keyword to the route section of the input file.

-

Execute and Analyze: Run the single-point calculation. The NBO analysis will be printed in a distinct section of the output file.

-

Interpretation:

-

Natural Atomic Charges: Examine the summary of natural population analysis to see a more chemically realistic charge distribution than other methods like Mulliken.[24]

-

Second-Order Perturbation Theory Analysis: This table is the core of the NBO output. It lists the key donor-acceptor interactions and their stabilization energy (E(2)). Larger E(2) values indicate stronger electronic delocalization, which contributes to the overall stability of the molecule.

-

Conclusion

This guide has outlined a robust, multi-step workflow for the comprehensive quantum chemical analysis of this compound. By adhering to this protocol—from the foundational geometry optimization and its critical validation via frequency analysis to the detailed investigation of the electronic landscape through HOMO-LUMO, MEP, and NBO analyses—researchers can derive profound insights into the molecule's intrinsic properties. These theoretically-grounded descriptors are essential for understanding reactivity, predicting intermolecular interactions, and ultimately, for the rational design of novel therapeutics and materials. The causality-driven approach presented here ensures that the computational results are not only accurate but also scientifically sound and defensible.

References

- Vibrational frequency calcul

- Density Functional Theory (DFT) in Drug Discovery - dockdynamics In-Silico Lab.

- Density Functional Theory (DFT) - Computational Chemistry Glossary - Deep Origin.

- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul

- Natural Bond Orbitals (NBO) Calculation in Gaussian Explained | Dr M A Hashmi - YouTube.

- Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of N

- Frequencies and Thermochemistry - Rowan Scientific.

- Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian M

- A Brief Review on Importance of DFT In Drug Design - Crimson Publishers.

- Natural Bond Orbitals (NBO) Data Analysis Explained | Dr M A Hashmi - YouTube.

- Natural Bond Orbital (NBO) Analysis: Formaldehyde example - iOpenShell.

- Natural Bond Orbital (NBO) Analysis: Formaldehyde example - Q-Chem.

- Natural Bond Orbital Analysis - Tutorial Example - University of Wisconsin–Madison.

- Q-Chem 5.

- Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC - NIH.

- Molecular Electrostatic Potential (MEP)

- Molecular Electrost

- Unveiling Drug Discovery Insights through Molecular Electrost

- Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applic

- Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - NIH.

- Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a comput

- Basis set (chemistry) - Wikipedia.

- Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p)

- Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. - arXiv.

- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - MDPI.

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.

Sources

- 1. mdpi.com [mdpi.com]

- 2. rjptonline.org [rjptonline.org]

- 3. dockdynamics.com [dockdynamics.com]

- 4. mdpi.com [mdpi.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 7. researchgate.net [researchgate.net]

- 8. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 9. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

- 10. software.entos.ai [software.entos.ai]

- 11. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 12. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 14. Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 18. MEP [cup.uni-muenchen.de]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. q-chem.com [q-chem.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 24. youtube.com [youtube.com]

Stability and degradation studies of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

An In-Depth Technical Guide to the Stability and Degradation of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole and Related Compounds

Authored by: A Senior Application Scientist

Introduction: The 1,2,4-Oxadiazole Scaffold in Drug Development

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its value lies in its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[2][3][4][5] The electron-poor nature of the 1,2,4-oxadiazole ring, conferred by a furan-like oxygen atom and two pyridine-type nitrogen atoms, contributes to its chemical properties and biological activities.[4][6] While generally stable under physiological conditions, the 1,2,4-oxadiazole core can be susceptible to degradation under stressed conditions, such as exposure to strongly acidic or basic environments.[5]

This guide provides a comprehensive overview of the stability and degradation of this compound, a representative molecule of this class. While specific experimental data for this exact compound is not extensively available in the public domain, this guide synthesizes established knowledge from studies on structurally related 1,2,4-oxadiazole derivatives to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the anticipated degradation pathways, methodologies for conducting stability and forced degradation studies, and the analytical techniques required for identifying and quantifying the parent compound and its degradants.

Anticipated Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. For this compound, the primary points of lability are the N-O bond within the oxadiazole ring and the bonds connecting the substituents to the ring.[5] The following sections outline the expected degradation behavior under various stress conditions.

Hydrolytic Degradation: The Influence of pH

The 1,2,4-oxadiazole ring is known to be susceptible to pH-dependent hydrolysis, particularly under strongly acidic or basic conditions.[7][8]

-

Acid-Catalyzed Hydrolysis: At low pH, the N-4 atom of the 1,2,4-oxadiazole ring is likely to be protonated. This protonation activates the methine carbon (C-5) for nucleophilic attack by water, leading to ring opening.[7][8] The expected degradation product from this pathway for this compound would be an aryl nitrile derivative.

-

Base-Catalyzed Hydrolysis: Under alkaline conditions, nucleophilic attack by a hydroxide ion occurs at the C-5 position, generating an anionic intermediate at the N-4 position. Subsequent protonation by a proton donor like water facilitates the opening of the oxadiazole ring, also yielding an aryl nitrile degradant.[7][8] The presence of a proton donor is crucial for this degradation pathway to proceed.[7]

Studies on a similar 1,2,4-oxadiazole derivative, BMS-708163, have shown that the compound exhibits maximum stability in a pH range of 3-5.[7][8] It is reasonable to hypothesize a similar stability profile for this compound.

Caption: Proposed hydrolytic degradation pathways of this compound.

Oxidative Degradation

While some oxadiazole derivatives have shown resistance to oxidative stress, this is a critical parameter to evaluate.[9][10] The potential for oxidation of the methyl group or the aromatic rings exists, although the electron-withdrawing nature of the oxadiazole ring may offer some protection.

Thermal Degradation